
Pimodivir
Übersicht
Beschreibung
Pimodivir is an antiviral drug developed as a treatment for influenza. It acts as an inhibitor of the influenza virus polymerase basic protein 2. This compound has shown promising results in Phase II clinical trials, although its clinical development was halted in late 2021 due to a lack of benefit over the standard of care .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zum Studium der Inhibition von viralen Polymerasen.
Biologie: Um die Mechanismen der Virusreplikation und -resistenz zu verstehen.
Wirkmechanismus
Pimodivir übt seine Wirkung aus, indem es die Untereinheit des basischen Proteins 2 der Polymerase des Influenzavirus A hemmt. Diese Inhibition stört den Prozess der Virusreplikation und verhindert, dass sich das Virus vermehrt und ausbreitet . Zu den molekularen Zielstrukturen gehört die Kappe-Bindungsdomäne des basischen Proteins 2 der Polymerase, die für die virale RNA-Synthese unerlässlich ist .
Wirkmechanismus
Pimodivir exerts its effects by inhibiting the polymerase basic protein 2 subunit of the influenza A virus polymerase complex. This inhibition disrupts the viral replication process, preventing the virus from multiplying and spreading . The molecular targets include the cap-binding domain of the polymerase basic protein 2, which is essential for the viral RNA synthesis .
Safety and Hazards
Pimodivir is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . No safety concerns were identified with this compound 600 mg twice daily alone or in combination with oseltamivir 75 mg twice daily .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pimodivir involves multiple steps, including the formation of the bicyclo[2.2.2]octane core and the introduction of fluorinated pyrimidine and pyrrolo[2,3-b]pyridine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pimodivir unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.
Substitution: Der Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Zu den in diesen Reaktionen verwendeten Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach der spezifischen Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation hydroxylierte Derivate liefern, während Reduktion deoxygenierte Verbindungen erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Oseltamivir: Ein weiteres antivirales Medikament, das zur Behandlung von Influenza verwendet wird, indem es das Enzym Neuraminidase hemmt.
Baloxavir marboxil: Hemmt die Kappe-abhängige Endonuklease-Aktivität der Influenzavirus-Polymerase.
Favipiravir: Zielt auf die RNA-abhängige RNA-Polymerase des Influenzavirus ab.
Einzigartigkeit von Pimodivir
This compound ist einzigartig in seiner spezifischen Inhibition der Untereinheit des basischen Proteins 2 der Polymerase, die sich von den Zielstrukturen anderer antiviraler Medikamente wie Oseltamivir und Baloxavir marboxil unterscheidet . Dieser einzigartige Wirkmechanismus macht this compound zu einem wertvollen Werkzeug für die Erforschung der Virusreplikation und der Resistenzmechanismen.
Eigenschaften
IUPAC Name |
(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPXDNKSIXAZEQ-SBBZOCNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028095 | |
| Record name | Pimodivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629869-44-8 | |
| Record name | Pimodivir [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimodivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimodivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMODIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


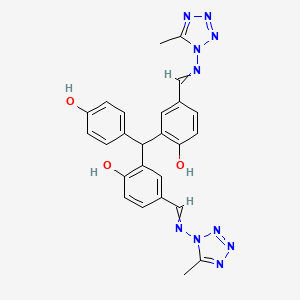
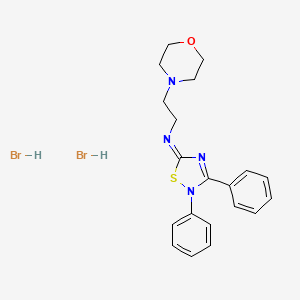

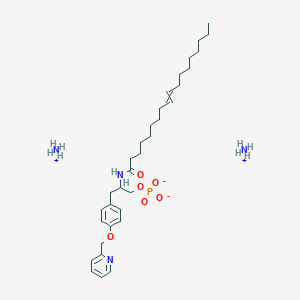
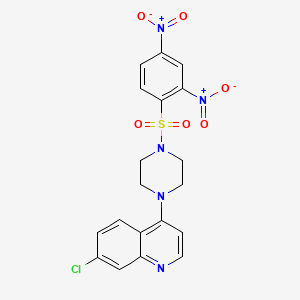

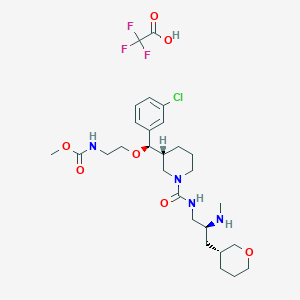
![(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol](/img/structure/B611724.png)
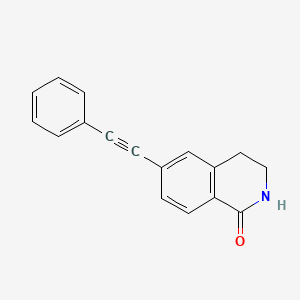
![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)
